
4-Nitro-3-(trifluoromethyl)benzoic acid
Overview
Description
4-Nitro-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F3NO4. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoic acid core. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Nitro-3-(trifluoromethyl)benzoic acid involves the nitration of 3-(trifluoromethyl)benzoic acid. The process typically includes the following steps:
Nitration Reaction: 3-(trifluoromethyl)benzoic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents (e.g., ethanol).
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and reaction temperatures.
Major Products:
Reduction: 4-Amino-3-(trifluoromethyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
4-Nitro-3-(trifluoromethyl)benzoic acid has been utilized in the development of several pharmaceutical compounds. Notably:
- Glutamate Receptor Antagonists : This compound has been involved in the synthesis of glutamate receptor antagonists, which are being investigated for their potential therapeutic effects in treating neurological disorders such as Parkinson's disease .
- Antitumor Agents : Research indicates that derivatives of this compound can act as precursors for antitumor pyridinone synthesis, showcasing its relevance in cancer research and drug development .
Case Study: Glutamate Receptor Antagonists
A study highlighted the synthesis of specific antagonists using this compound as a key intermediate. These compounds demonstrated significant activity in blocking excitatory neurotransmission, which is crucial for developing treatments for neurodegenerative diseases .
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis due to its functional groups. It is employed in:
- Synthesis of Urea Derivatives : The compound has been used to synthesize urea derivatives, which are valuable in various chemical applications including agrochemicals and pharmaceuticals .
- Fluorinated Compounds : The trifluoromethyl group enhances the lipophilicity and metabolic stability of synthesized molecules, making them suitable for drug candidates .
Material Science
In material science, this compound is explored for:
- Polymer Chemistry : Its properties allow it to be integrated into polymers that require enhanced thermal stability and chemical resistance due to the presence of fluorine atoms.
Analytical Chemistry
The compound's unique spectral characteristics make it useful in analytical chemistry:
- Spectroscopic Characterization : Techniques such as NMR and IR spectroscopy have been employed to study its structure and interactions with other molecules .
Toxicological Studies
The safety profile of this compound has been assessed, revealing potential hazards:
- Toxicity : The compound is classified as harmful if swallowed and may cause skin sensitization and serious eye irritation . This information is critical when considering its applications in pharmaceuticals and industrial processes.
Mechanism of Action
The mechanism of action of 4-Nitro-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects .
Comparison with Similar Compounds
- 4-Nitrobenzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 4-Amino-3-(trifluoromethyl)benzoic acid
- 2-Nitro-4-(trifluoromethyl)benzoic acid
Comparison: 4-Nitro-3-(trifluoromethyl)benzoic acid is unique due to the simultaneous presence of both a nitro group and a trifluoromethyl group on the benzoic acid core. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and altered reactivity compared to similar compounds. These properties make it valuable in specific chemical syntheses and research applications .
Biological Activity
4-Nitro-3-(trifluoromethyl)benzoic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features, particularly the trifluoromethyl group. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a nitro group and a trifluoromethyl group attached to a benzoic acid moiety. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's biological activity.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural characteristics may enhance binding affinities to biological targets, including enzymes or receptors involved in metabolic pathways. Research indicates that compounds with similar structures often demonstrate significant interactions with microbial targets, suggesting potential for further exploration in drug development.
Anticancer Activity
The compound has also been investigated for anticancer properties. It is hypothesized that the trifluoromethyl group contributes to the compound's ability to inhibit cancer cell proliferation by modulating enzyme activity or receptor signaling pathways. For instance, studies have shown that fluorinated compounds can improve potency against specific cancer types by altering their interaction with target proteins.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Modulation : It could interact with receptors that play critical roles in cell signaling pathways related to growth and apoptosis.
Comparative Analysis
To understand the potential of this compound in medicinal chemistry, it is useful to compare it with structurally similar compounds. Below is a table summarizing some comparative aspects:
Compound Name | Structural Features | Biological Activity | Unique Characteristics |
---|---|---|---|
4-Amino-3-(trifluoromethyl)benzoic acid | Amino group instead of nitro | Potentially different solubility and activity | May exhibit varied pharmacological profiles |
4-Nitro-3-(trifluoromethyl)benzamide | Amide instead of acid | Different reactivity patterns | Could have enhanced stability |
4-Nitro-3-(trifluoromethyl)benzyl alcohol | Alcohol group present | Alters hydrogen bonding potential | May influence solubility and bioavailability |
Case Studies and Research Findings
- Antimicrobial Evaluation : In vitro studies have shown varying degrees of antimicrobial activity against different bacterial strains. For example, derivatives of benzoic acids containing trifluoromethyl groups have demonstrated enhanced efficacy compared to non-fluorinated analogs.
- Anticancer Research : A study examining the effects of trifluoromethylated compounds on cancer cell lines indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms.
- Pharmacological Profiles : Research indicates that the incorporation of trifluoromethyl groups into drug candidates can lead to improved pharmacokinetic properties, including increased bioavailability and reduced metabolic degradation.
Properties
IUPAC Name |
4-nitro-3-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12(15)16/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQCKYQIVYCTEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584534 | |
Record name | 4-Nitro-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-38-7 | |
Record name | 4-Nitro-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the positioning of the trifluoromethyl group in 4-Nitro-3-(trifluoromethyl)benzoic acid affect its structure?
A2: In This compound, the trifluoromethyl group's proximity to the nitro group creates steric hindrance. This results in the nitro group rotating out of the plane of the aromatic ring to minimize these interactions. []
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